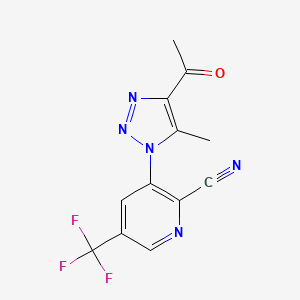

3-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile

Description

Molecular Formula: C₁₂H₈F₃N₅O

Molecular Weight: 295.22 g/mol

Structural Features: This compound features a pyridine core substituted with a trifluoromethyl group (-CF₃) at the 5-position and a 4-acetyl-5-methyl-1,2,3-triazole moiety at the 3-position. The 2-position is occupied by a nitrile (-CN) group, contributing to its electron-deficient aromatic system .

Physicochemical Properties:

Properties

IUPAC Name |

3-(4-acetyl-5-methyltriazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N5O/c1-6-11(7(2)21)18-19-20(6)10-3-8(12(13,14)15)5-17-9(10)4-16/h3,5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCUYKMCJSLBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(N=CC(=C2)C(F)(F)F)C#N)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile, with the molecular formula C12H8F3N5O and CAS Number 338758-75-1, is a compound of significant interest in medicinal chemistry. Its unique structure incorporates a triazole moiety and a trifluoromethyl group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

- Molecular Weight : 295.22 g/mol

- Chemical Structure : The compound features a pyridine ring substituted with a triazole group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves inhibition of specific kinases such as c-Met, which is implicated in tumor growth and metastasis.

Table 1: Cytotoxicity of Related Triazole Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 12e | A549 | 1.06 ± 0.16 |

| Compound 12e | MCF-7 | 1.23 ± 0.18 |

| Compound 12e | HeLa | 2.73 ± 0.33 |

The above data indicates that compounds structurally similar to our target compound exhibit promising anticancer properties, suggesting that 3-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile may also possess similar activities .

The mechanism by which these compounds exert their effects typically involves:

- Inhibition of Kinases : Inhibitory activity against c-Met kinase has been observed with IC50 values as low as 0.09 μM for related compounds.

- Induction of Apoptosis : Flow cytometry assays have demonstrated that certain derivatives can induce apoptosis in cancer cells in a dose-dependent manner.

Figure 1: Apoptosis Induction in A549 Cells

- Treatment with compound 12e resulted in increased apoptosis rates at varying concentrations (3.75 μM to 15 μM), indicating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Studies on structure-activity relationships indicate that modifications to the triazole and pyridine components significantly influence biological activity. For example:

- The presence of electron-withdrawing groups like trifluoromethyl enhances potency.

- Variations in substituents on the triazole ring can lead to different levels of cytotoxicity.

Case Studies

A study focused on the synthesis and evaluation of triazolo-pyridazine derivatives reported that specific modifications led to enhanced anticancer activities compared to standard treatments . These findings underscore the importance of structural optimization in developing effective therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile, we compare it with structurally related heterocyclic compounds containing pyridine, triazole, or trifluoromethyl motifs.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Functional Group Impact :

- The trifluoromethyl (-CF₃) group in the target compound and fipronil enhances lipid solubility and resistance to metabolic degradation, a critical feature in agrochemicals . However, fipronil’s sulfinyl group confers stronger insecticidal activity by disrupting ion channels, whereas the target compound’s triazole-acetyl group may target different biological pathways .

- Nitrile (-CN) groups are common in all compared compounds, contributing to electron-withdrawing effects and stabilizing molecular interactions. For example, pyrimidine-5-carbonitrile derivatives (e.g., compound 3 in ) exhibit kinase inhibition due to -CN’s role in binding ATP pockets.

This contrasts with fipronil’s multi-step synthesis involving sulfoxidation .

Biological Relevance :

- While the target compound lacks explicit bioactivity data in the evidence, its triazole-pyridine scaffold resembles kinase inhibitors (e.g., pyrimidine derivatives in ). The acetyl group may serve as a hydrogen-bond acceptor, analogous to morpholine-carbonyl groups in compound 6 (), which enhance solubility and target affinity .

Physical Properties :

- The target compound’s predicted density (1.47 g/cm³) aligns with aromatic heterocycles but is lower than fipronil’s (1.62 g/cm³), likely due to the latter’s chlorine and sulfur content .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile?

- Methodology : The compound’s 1,2,3-triazole-pyridine hybrid structure suggests the use of click chemistry , specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), as a key step. For example, similar triazole derivatives were synthesized by reacting azido-pyrazole precursors with acetylene derivatives under optimized conditions (50°C, THF/water solvent system, CuSO₄/Na-ascorbate catalyst) .

- Critical Considerations :

- Purification via flash chromatography (cyclohexane/ethyl acetate gradients) ensures high yields (e.g., 66% for analogous structures) .

- Monitoring reaction progress using TLC and spectroscopic techniques (e.g., ¹H/¹³C NMR, IR) is essential to confirm intermediate formation .

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?

- Methodology : X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. SHELXL’s robust algorithms handle high-resolution data and twinning artifacts, critical for compounds with complex substituents like trifluoromethyl groups .

- Data Interpretation :

- Refinement parameters (e.g., anisotropic displacement, hydrogen bonding networks) must be carefully adjusted to account for electron-rich groups (e.g., acetyl, nitrile) .

- Crystallographic data should be cross-validated with spectroscopic results (e.g., NMR shifts) to confirm molecular conformation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Key for identifying substituent environments (e.g., acetyl methyl protons at δ ~2.4 ppm, triazole protons at δ ~8.8 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., nitrile stretch ~2240 cm⁻¹, acetyl C=O ~1700 cm⁻¹) .

- Mass Spectrometry (EI/HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M]+ peak at m/z ~350–400 range) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing trifluoromethyl and nitrile groups likely lower LUMO energy, enhancing electrophilicity .

- Molecular Electrostatic Potential (MESP) Maps : Identify regions prone to intermolecular interactions (e.g., hydrogen bonding with acetyl oxygen) .

Q. What strategies optimize the compound’s bioactivity (e.g., enzyme inhibition) through structural modifications?

- Methodology :

- Structure-Activity Relationship (SAR) Studies :

- Replace the acetyl group with bulkier substituents (e.g., benzoyl) to enhance hydrophobic interactions with enzyme active sites .

- Introduce electron-donating groups (e.g., methoxy) on the pyridine ring to modulate electronic effects .

- In Vitro Assays : Screen modified analogs against target enzymes (e.g., kinases) using fluorescence-based or calorimetric assays .

Q. How can synthetic byproducts or degradation pathways be analyzed and mitigated?

- Methodology :

- LC-MS/MS Monitoring : Detect trace impurities (e.g., azide intermediates, hydrolysis products) during synthesis .

- Stability Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH) and analyze degradation via HPLC. For example, the nitrile group may hydrolyze to a carboxylic acid under prolonged moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.